Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Overview
Description
Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C13H14O5. It is a derivative of indene, characterized by the presence of methoxy groups at the 5 and 6 positions, a keto group at the 1 position, and a carboxylate ester group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps. One common method starts with the oxidation of a precursor compound to form a hydroxy ketone. This intermediate then undergoes isomerization under basic conditions to yield the indene ketone structure. Finally, the indene ketone reacts with a methylating agent, such as dimethyl carbonate, to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to modify other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and keto groups allows for hydrogen bonding and other interactions with biological molecules, influencing pathways involved in inflammation, cell proliferation, or other processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound has a similar structure but with a chlorine atom instead of methoxy groups, leading to different reactivity and applications.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate:
Uniqueness
Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of both methoxy and keto groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
methyl 5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-16-10-5-7-4-9(13(15)18-3)12(14)8(7)6-11(10)17-2/h5-6,9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAZSPNHQCLECL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434223 | |
Record name | Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119035-03-9 | |
Record name | Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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